molecular formula C14H7BrO2 B1315280 2-Bromophenanthrene-9,10-dione CAS No. 53622-33-6

2-Bromophenanthrene-9,10-dione

Cat. No. B1315280
CAS RN: 53622-33-6
M. Wt: 287.11 g/mol
InChI Key: DSHTXZUCUCBRAF-UHFFFAOYSA-N
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Description

“2-Bromophenanthrene-9,10-dione” is a chemical compound . It is also known as "2-Bromo-9,10-phenanthrenequinone" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure while diketone can form quinoxalines via condensation with diamines .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “3-Bromo-9,10-phenanthrenedione”, has been analyzed . The molecular formula is CHBrO, with an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .


Chemical Reactions Analysis

Phenanthrene, a similar compound, undergoes various reactions such as nitration, sulphonation, bromination, ozonolysis, reduction, and oxidation . For example, phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “3-Bromo-9,10-phenanthrenedione” has an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .

Scientific Research Applications

Application Summary

Anthraquinone (anthracene-9,10-dione) is a multifaceted chemical used in the paper industry and in the production of synthetic dyes . It is produced on a large scale worldwide due to these applications .

Results or Outcomes

The use of anthraquinone in these industries has led to its ubiquitous presence as a contaminant in air, water, food packaging, and more recently, in foodstuffs .

2. 2,7-Dinitrophenanthrene-9,10-dione as a Photosensitizer

Application Summary

2,7-Dinitrophenanthrene-9,10-dione (DNPO) is used as a photocatalyst in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .

Methods of Application

The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . It is used in the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids .

Results or Outcomes

The method described in the source features mild reaction conditions, experimental simplicity, good atomic economy, and broad substrate scope .

3. 3-Bromo-9,10-phenanthrenedione in Chemical Research

Application Summary

3-Bromo-9,10-phenanthrenedione is a chemical compound used in various chemical research .

Results or Outcomes

The use of 3-Bromo-9,10-phenanthrenedione in chemical research has led to various findings and advancements in the field .

4. 9,10-Dibromophenanthrene in Organic Synthesis

Application Summary

9,10-Dibromophenanthrene is used in organic synthesis . On heating, this compound loses a molecule of HCl and gives 9-bromophenanthrene .

Methods of Application

9,10-Dibromophenanthrene is prepared by reacting bromine in peroxide with phenanthrene . 9-Bromophenanthrene may also be prepared by heating phenanthrene with bromine in the presence of FeBr3 .

Results or Outcomes

The use of 9,10-Dibromophenanthrene in organic synthesis has led to the production of various organic compounds .

5. Visible Light-Induced Photoclick Reaction

Application Summary

9,10-Phenanthrenequinones (PQs) can efficiently react with electron-rich alkenes (ERAs) in the presence of a catalytic amount (as little as 5 mol%) of photosensitizers . This reaction is part of a new class of light-triggered reactions known as photoclick chemistry .

Methods of Application

The photocycloaddition reaction can be achieved under green (530 nm) or orange (590 nm) light irradiation . The product distribution can be precisely controlled by the choice of the color of light .

Results or Outcomes

This method features mild reaction conditions, experimental simplicity, good atomic economy, and broad substrate scope .

6. 3-Bromo-9,10-phenanthrenedione in Chemical Research

Application Summary

3-Bromo-9,10-phenanthrenedione is a chemical compound used in various chemical research .

Results or Outcomes

The use of 3-Bromo-9,10-phenanthrenedione in chemical research has led to various findings and advancements in the field .

Future Directions

The future directions of similar compounds have been discussed. For example, the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids by using 2,7-dinitrophenanthrene-9,10-dione (DNPO) as a photocatalyst has been reported . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties .

properties

IUPAC Name

2-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHTXZUCUCBRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506620
Record name 2-Bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenanthrene-9,10-dione

CAS RN

53622-33-6
Record name 2-Bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Bao, Z Xu, D Wu, H Zhang, H Jin… - The Journal of Organic …, 2017 - ACS Publications
A general and efficient protocol for the synthesis of 9,10-phenanthraquinone derivatives has been successfully developed involving a copper(0)/Selectfluor system-promoted oxidative …
Number of citations: 27 pubs.acs.org
D Riba López - 2023 - tdx.cat
Curcuminoids (CCMoids) are a group of small organic molecules that present two aromatic rings linked by a seven-carbon conjugated chain together with a keto-enol moiety in the …
Number of citations: 3 www.tdx.cat

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